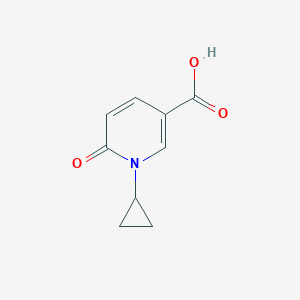

1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-cyclopropyl-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8-4-1-6(9(12)13)5-10(8)7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEIFYMIOHDHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619447 | |

| Record name | 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677762-57-1 | |

| Record name | 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Hydrothermal Synthesis of 6-Oxo-1,6-dihydropyridine-3-carboxylic Acid Core

A foundational step in preparing derivatives like 1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves synthesizing the 6-oxo-1,6-dihydropyridine-3-carboxylic acid core. A notable method employs hydrothermal reaction conditions:

- Reactants: 2-chloro-5-trifluoromethylpyridine (0.54 g) and water (17 mL)

- Equipment: 25 mL jacketed hydrothermal reaction kettle with inner liner

- Conditions: Sealed kettle, heated at 100–180 °C for 24–72 hours

- Post-reaction: Natural cooling to room temperature, removal of liquid, leaving white flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid

- Yield: Over 80%

- Advantages: High crystal stability with low thermal stress and internal defects; environmentally friendly using water as solvent; simple equipment and operation.

This hydrothermal method is significant because it produces a stable and pure crystalline form of the core compound, essential for subsequent functionalization.

Introduction of the Cyclopropyl Group at the 1-Position

The cyclopropyl substituent at the nitrogen (1-position) can be introduced via alkylation reactions using cyclopropyl-containing reagents. While specific detailed protocols for this compound are scarce, analogous compounds such as 1-(cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid are synthesized through:

- Starting from cyclopropylmethyl ketones or related precursors

- Multi-step organic synthesis involving condensation, cyclization, and oxidation

- Use of controlled reaction conditions to ensure selective cyclization and oxidation states.

Industrial scale-up may employ continuous flow chemistry and advanced catalysts to optimize yield and purity.

Alternative Synthetic Routes and Derivative Preparation

Other pyridone derivatives with cyclopropyl substitution have been prepared by reacting Meldrum’s acid with triethyl orthoformate and aniline derivatives, followed by addition of active methylene nitriles, enabling construction of the dihydropyridine ring with desired substituents. This method, while demonstrated for 1-cyclopropyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, suggests potential applicability for related compounds.

Summary Table of Preparation Methods

Research Findings and Analysis

- The hydrothermal method provides a green, high-yield approach to the dihydropyridine core with excellent crystal quality, important for stability and storage.

- Alkylation and cyclization steps require precise control to avoid side reactions and ensure the correct oxidation state of the pyridine ring.

- The choice of solvent and reaction conditions (temperature, time, pressure) significantly affects yield and purity.

- Advanced synthetic techniques such as continuous flow chemistry can enhance scalability and reproducibility for industrial applications.

- Crystallographic analyses confirm the structural integrity and polymorphic forms of the synthesized compounds, impacting their physicochemical properties and biological activity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl group or the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of 1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid exhibit antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, various derivatives were synthesized and tested against a panel of bacteria, showing promising results against both Gram-positive and Gram-negative strains .

Antitumor Properties

Another significant application is in the development of antitumor agents. A study demonstrated that certain derivatives of this compound inhibited the growth of cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's .

Data Table: Summary of Biological Activities

| Activity Type | Study Reference | Observed Effect |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Antitumor | Inhibition of cancer cell growth | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Antimicrobial Derivatives

A series of derivatives were synthesized from this compound and tested for their antimicrobial efficacy. The study found that modifications at the cyclopropyl ring significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis revealed key insights into how structural changes can optimize antimicrobial properties .

Case Study 2: Cancer Cell Line Studies

In a controlled experiment involving various cancer cell lines, specific derivatives showed a reduction in viability by over 50% at concentrations as low as 10 µM. Flow cytometry analysis confirmed that these compounds induced apoptosis through caspase activation pathways. This positions the compound as a potential lead in anticancer drug development .

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Substituent Diversity at the N1 Position

The N1 substituent significantly influences physicochemical properties, synthetic accessibility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Key Parameters

Key Research Findings

Structure-Activity Relationships (SAR)

- Substituent Size and Activity : Bulky substituents (e.g., benzyl) improve proteasome inhibition but reduce solubility, whereas smaller groups (e.g., methyl) offer synthetic simplicity .

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO2) increase acidity of the carboxylic acid, facilitating salt formation or metal coordination .

Biologische Aktivität

1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (C9H9NO3), also known by its CAS number 677762-57-1, is a compound of significant interest in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | C9H9NO3 |

| Molecular Weight | 179.17 g/mol |

| CAS Number | 677762-57-1 |

| SMILES | C1CC1N2C=C(C=CC2=O)C(=O)O |

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It is structurally related to other compounds that have demonstrated anti-inflammatory properties by inhibiting AP-1-mediated luciferase activity, which suggests a potential role in modulating inflammatory responses.

Biochemical Interactions

This compound has been shown to interact with enzymes involved in oxidative stress and inflammatory pathways. Its molecular mechanism involves binding to specific biomolecules, leading to the inhibition or activation of target enzymes and receptors .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on efficacy against various pathogens is limited.

- Anticancer Properties : The compound may influence cell proliferation and apoptosis in cancer cell lines, potentially making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

- Inhibition of Protein Methyltransferases : Related compounds have shown potent inhibition against methyltransferases involved in epigenetic regulation. For instance, UNC0638 demonstrated significant selectivity and potency against G9a methyltransferase, influencing gene expression relevant to cancer biology .

- Cellular Proliferation Studies : In vitro studies have indicated that similar dihydropyridine derivatives can inhibit cellular proliferation in various human tumor cell lines, suggesting a mechanism that may be exploitable for therapeutic purposes .

Applications in Research

The compound is being investigated for various applications:

Q & A

Q. What are the common synthetic routes for preparing 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and what are the critical reaction conditions to consider?

The synthesis typically involves cyclization and functional group modifications. A widely used method includes condensation of cyclopropylamine derivatives with pyridine precursors, followed by oxidation to introduce the keto group. Critical conditions include the use of catalysts (e.g., palladium or copper) and solvents like dimethylformamide (DMF) or toluene to enhance reaction efficiency. Temperature control (80–120°C) and inert atmospheres (N₂ or Ar) are essential to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming the cyclopropyl and pyridine ring structure (¹H/¹³C NMR).

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material).

- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or MALDI-TOF).

- X-ray Crystallography : Optional for absolute stereochemical confirmation if single crystals are obtainable .

Q. What are the basic physicochemical properties of this compound, and how do they influence experimental design?

The compound’s solubility varies significantly with pH due to its carboxylic acid moiety. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO). The keto group at position 6 contributes to its stability under inert conditions but may degrade under prolonged exposure to light or moisture. These properties necessitate storage in desiccated, amber vials and the use of degassed solvents in reactions .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound during scale-up?

Optimization strategies include:

- Catalyst Screening : Testing transition-metal catalysts (e.g., Pd/Cu) to reduce reaction time and improve regioselectivity.

- Solvent Engineering : Replacing DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance scalability.

- Process Monitoring : Using in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What are the potential sources of impurities, and how can they be mitigated during purification?

Common impurities include:

- Unreacted Cyclopropylamine Derivatives : Removed via acid-base extraction.

- Oxidation Byproducts (e.g., over-oxidized pyridine rings): Addressed by controlled stoichiometry of oxidizing agents.

- Residual Solvents : Eliminated through rotary evaporation followed by recrystallization in ethanol/water mixtures. Advanced purification methods like preparative HPLC or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) are recommended for high-purity batches .

Q. How should researchers design assays to evaluate the compound’s biological activity, and what controls are essential?

For antimicrobial or anticancer studies:

- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) testing for bacteria or MTT assays for cytotoxicity.

- Positive Controls : Include standard drugs (e.g., ciprofloxacin for antibacterial assays).

- Solvent Controls : Account for DMSO’s effects on cell viability.

- Dose-Response Curves : Ensure logarithmic dilution series (0.1–100 µM) to determine IC₅₀ values accurately .

Q. What stability challenges arise during long-term storage, and how can degradation be monitored?

Degradation occurs via hydrolysis of the cyclopropyl ring or oxidation of the keto group. Recommended practices:

Q. How can computational methods aid in understanding this compound’s reactivity or binding mechanisms?

- Density Functional Theory (DFT) : Predicts reactive sites for electrophilic substitution.

- Molecular Docking : Screens potential protein targets (e.g., bacterial DNA gyrase).

- MD Simulations : Assesses stability in biological membranes or solvent environments. Tools like Gaussian or AutoDock Vina are widely used .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity data across studies?

Investigate:

- Purity Variability : Compare HPLC chromatograms between studies.

- Assay Conditions : Differences in pH, temperature, or cell lines (e.g., HEK293 vs. HeLa).

- Solvent Effects : DMSO concentration thresholds (e.g., >1% may artifactually inhibit growth). Reproducibility requires standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Validate with ANOVA for inter-group variability. Software like GraphPad Prism or R packages (drc) are suitable. Ensure triplicate biological replicates and account for batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.